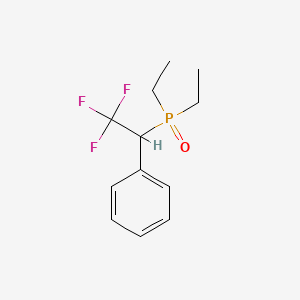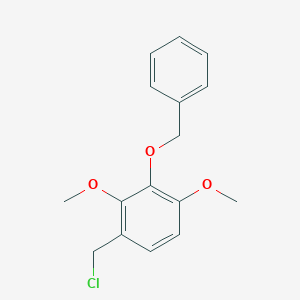![molecular formula C22H15NO2 B12525866 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene CAS No. 669047-76-1](/img/structure/B12525866.png)
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene is an organic compound with a complex structure that includes nitro, phenylethynyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-iodo-4-nitrobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-Amino-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its nitro and phenylethynyl groups. The nitro group can participate in redox reactions, while the phenylethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence various molecular pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
1-Nitro-4-(phenylethynyl)benzene: Lacks the ethenyl group, making it less complex.
1-Nitro-4-(2-nitropropenyl)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness: Its structure allows for multiple functionalization possibilities, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
669047-76-1 |
|---|---|
Formule moléculaire |
C22H15NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-[2-(4-nitrophenyl)ethenyl]-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-17H |
Clé InChI |
ICZVNFQILARJPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)
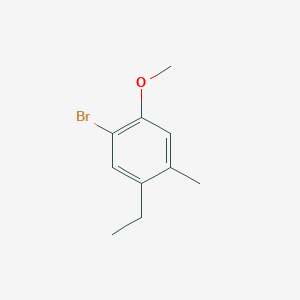
![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)
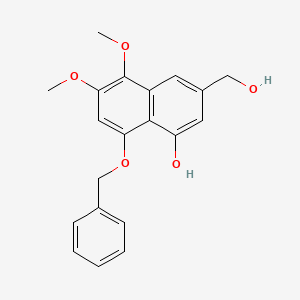
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)
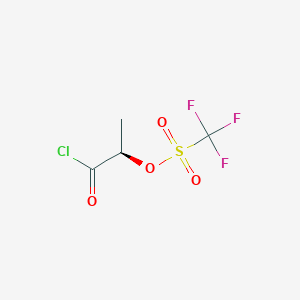
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
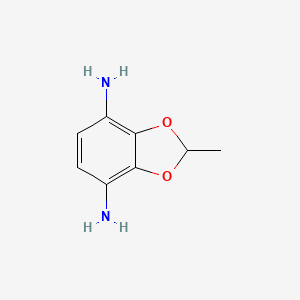
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
